molecular formula C8H5ClN2O B1463212 4-Chloro-2-(furan-3-yl)pyrimidine CAS No. 1260803-07-3

4-Chloro-2-(furan-3-yl)pyrimidine

Cat. No.: B1463212
CAS No.: 1260803-07-3
M. Wt: 180.59 g/mol
InChI Key: GVOGQDGVRHJUCG-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-3-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a furan ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological applications. Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-3-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with furan-3-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the furan ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-(furan-3-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases, which are essential enzymes for cell growth and differentiation. By binding to the active site of these enzymes, it prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with other signaling pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

4-Chloro-2-(furan-3-yl)pyrimidine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in the presence of the furan ring, which imparts specific electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-(furan-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOGQDGVRHJUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260803-07-3
Record name 4-Chloro-2-(3-furanyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260803-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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